2-acetyl-4,4-dimethylcyclohexan-1-one
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(11)8-6-10(2,3)5-4-9(8)12/h8H,4-6H2,1-3H3 |
InChI Key |
WKFJEERVXCIQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(CCC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The enolate acylation approach leverages the deprotonation of 4,4-dimethylcyclohexan-1-one at the α-position (C-2) using a strong base, followed by electrophilic trapping with acetyl chloride. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively generates the enolate, which reacts with acetyl chloride to yield the target compound.
Optimization Insights:
Experimental Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 2 hours |
| Purity (GC-MS) | 95% |
Enamine Acylation Strategy
Methodology
The Stork enamine method involves condensing 4,4-dimethylcyclohexan-1-one with pyrrolidine to form a cyclic enamine. Subsequent acylation with acetyl chloride and hydrolysis regenerates the ketone, introducing the acetyl group at C-2.
Key Steps:
-
Enamine Formation : Refluxing cyclohexanone with pyrrolidine in toluene (yield: 89%).
-
Acylation : Reacting enamine with acetyl chloride at 0°C (2 hours).
-
Hydrolysis : Dilute HCl hydrolysis (30 minutes, 25°C).
Performance Metrics:
| Stage | Yield | Selectivity |
|---|---|---|
| Enamine Formation | 89% | - |
| Acylation | 75% | 92% |
| Overall Yield | 58% | - |
Silyl Enol Ether Acylation
Synthetic Route
This method employs trimethylsilyl chloride (TMSCl) to protect the enolate of 4,4-dimethylcyclohexan-1-one, forming a silyl enol ether. Reaction with acetyl chloride in the presence of titanium tetrachloride (TiCl₄) achieves C-2 acetylation.
Advantages:
-
Regiocontrol : Steric shielding by TMS directs acylation to the less hindered C-2 position.
-
Mild Conditions : Reactions proceed at −20°C, reducing decomposition.
Data Summary:
| Condition | Outcome |
|---|---|
| Catalyst | TiCl₄ (10 mol%) |
| Solvent | Dichloromethane |
| Yield | 72% |
| Selectivity | 98% |
Friedel-Crafts Acylation Attempts
Challenges and Modifications
Direct Friedel-Crafts acylation of 4,4-dimethylcyclohexan-1-one with acetyl chloride and AlCl₃ is impeded by the ketone’s deactivating effect. However, introducing a transient directing group (e.g., boronic acid) temporarily enhances electrophilic susceptibility at C-2.
Experimental Observations:
-
Without Directing Group : <5% conversion.
-
With Phenylboronic Acid : 42% yield after 12 hours at 80°C.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Selectivity | Complexity |
|---|---|---|---|
| Enolate Acylation | 68% | High | Moderate |
| Enamine Acylation | 58% | Moderate | High |
| Silyl Enol Ether | 72% | Very High | High |
| Friedel-Crafts | 42% | Low | Very High |
Industrial Scalability Considerations
-
Enolate Route : Requires cryogenic conditions, limiting large-scale use.
-
Silyl Enol Ether : Cost-prohibitive due to TMSCl and TiCl₄ usage.
-
Enamine Method : Balances yield and practicality for pilot-scale synthesis.
Emerging Techniques: Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions: 2-acetyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
2-acetyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-acetyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Electronic Effects
- Acetyl vs. Hydroxy/Bromo Substituents : The acetyl group at position 2 (electron-withdrawing) contrasts with electron-donating groups like hydroxy (in 2-hydroxy-4,4-dimethylcyclohexan-1-one) or bromine (in 2-bromo-4,4-dimethylcyclohexan-1-one). This difference influences tautomerization stability and electrophilic reactivity .
- Steric Hindrance: Bulkier substituents, such as 2-(2,2-dimethylpropanoyl), reduce accessibility to the carbonyl group, impacting nucleophilic addition reactions compared to the smaller acetyl group in the target compound .
Spectroscopic Characterization
- 1H-NMR: The acetyl methyl group in analogs (e.g., compound 3b in ) typically resonates at δ 2.1–2.3 ppm. In 4,4-dimethylcyclohexanone (), the cyclohexanone protons appear as multiplet signals near δ 1.2–2.5 ppm .
- 13C-NMR: The ketone carbonyl in 4,4-dimethylcyclohexanone is observed at ~210 ppm. Acetyl-substituted analogs (e.g., 2-acetyl derivatives) show additional carbonyl signals near δ 200–205 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
